Methylamino-PEG5-azide vs. Methylamino-PEG3-azide: PEG Chain Length Differential in Contour Length and Rotatable Bonds
Methylamino-PEG5-azide provides a PEG5 spacer comprising five ethylene glycol repeat units, whereas its closest analog Methylamino-PEG3-azide contains only three ethylene glycol units (PEG3 backbone) . The difference in chain length translates to a contour length increase of approximately 7.0 Å (2 × ~3.5 Å per ethylene glycol unit) [1] and an increase in rotatable bond count from the lower value in PEG3 to 18 rotatable bonds in Methylamino-PEG5-azide . This extended flexible tether enables the azide and methylamino termini to sample a broader conformational space and bridge greater inter-ligand distances, which is critical for optimizing ternary complex geometry in PROTAC applications where linker length directly modulates degradation efficiency [1].
| Evidence Dimension | PEG chain contour length and rotational freedom |
|---|---|
| Target Compound Data | 5 ethylene glycol repeat units; 18 rotatable bonds |
| Comparator Or Baseline | Methylamino-PEG3-azide: 3 ethylene glycol repeat units (PEG2 backbone with azide-ethoxy extension) ; lower rotatable bond count |
| Quantified Difference | Approximately +7.0 Å contour length (2 additional ethylene glycol units × ~3.5 Å per unit) [1]; molecular weight difference of 88.11 Da (320.39 vs. 232.28) |
| Conditions | Structural comparison based on chemical composition and PEG oligomer increment analysis |
Why This Matters
Procurement of the correct PEG chain length is essential because linker length non-linearly affects PROTAC ternary complex stability and degradation potency—PEG3, PEG4, PEG5, and PEG6 variants are not functionally interchangeable without re-optimizing the entire degrader architecture.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Each repeating unit adds approximately 3.5 Å of contour length. View Source
